molecular formula C22H24BNO2 B1425613 4-(Dibenzylamino)-2,6-dimethylphenylboronic acid CAS No. 1451391-44-8

4-(Dibenzylamino)-2,6-dimethylphenylboronic acid

Cat. No.: B1425613
CAS No.: 1451391-44-8
M. Wt: 345.2 g/mol
InChI Key: UOILFPHQODZYGP-UHFFFAOYSA-N
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Description

4-(Dibenzylamino)-2,6-dimethylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with dibenzylamino and dimethyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzylamino)-2,6-dimethylphenylboronic acid typically involves the following steps:

    Formation of the Amino Precursor: The initial step involves the synthesis of 4-(dibenzylamino)-2,6-dimethylphenylamine. This can be achieved through the reaction of 2,6-dimethylphenylamine with dibenzyl chloride under basic conditions.

    Borylation: The amino precursor is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under inert atmosphere and at elevated temperatures to facilitate the formation of the boronic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzylamino)-2,6-dimethylphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and activation of the boronic acid group.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Amines: Formed through substitution reactions of the amino group.

Scientific Research Applications

4-(Dibenzylamino)-2,6-dimethylphenylboronic acid has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable boron-containing structures.

    Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique properties.

    Biological Research: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

Mechanism of Action

The mechanism of action of 4-(Dibenzylamino)-2,6-dimethylphenylboronic acid in chemical reactions involves the activation of the boronic acid group through coordination with a palladium catalyst. This activation facilitates the formation of a boronate complex, which undergoes transmetalation with an aryl or vinyl halide. The resulting intermediate undergoes reductive elimination to form the desired carbon-carbon bond. The dibenzylamino group can also participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(Diphenylamino)phenylboronic acid: Similar structure but with diphenylamino instead of dibenzylamino group.

    2,6-Dimethylphenylboronic acid: Lacks the dibenzylamino group, making it less versatile in certain reactions.

    4-(Dimethylamino)phenylboronic acid: Contains a dimethylamino group instead of dibenzylamino, affecting its reactivity and applications.

Uniqueness

4-(Dibenzylamino)-2,6-dimethylphenylboronic acid is unique due to the presence of both dibenzylamino and dimethyl groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for the formation of stable boron-containing structures and facilitates its use in a wide range of applications, from organic synthesis to medicinal chemistry.

Properties

IUPAC Name

[4-(dibenzylamino)-2,6-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BNO2/c1-17-13-21(14-18(2)22(17)23(25)26)24(15-19-9-5-3-6-10-19)16-20-11-7-4-8-12-20/h3-14,25-26H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOILFPHQODZYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170999
Record name Boronic acid, B-[4-[bis(phenylmethyl)amino]-2,6-dimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-44-8
Record name Boronic acid, B-[4-[bis(phenylmethyl)amino]-2,6-dimethylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[bis(phenylmethyl)amino]-2,6-dimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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